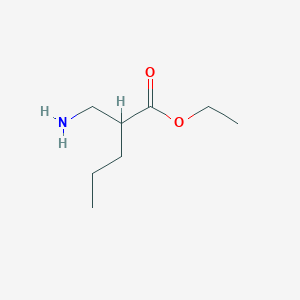

Ethyl 2-(aminomethyl)pentanoate

Description

Contextualization within Amino Acid Derivative and Chiral Amine Chemistry

Ethyl 2-(aminomethyl)pentanoate is classified as a β-amino acid derivative. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess a carbon atom separating the amino and carboxyl functionalities. This structural nuance imparts distinct conformational properties and renders them valuable in the design of peptidomimetics and other bioactive molecules with enhanced metabolic stability nih.gov.

The presence of a primary amine group also places this compound within the broad and significant class of chiral amines. Chiral amines are crucial in medicinal chemistry and asymmetric synthesis, serving as key intermediates and catalysts acs.org. The stereocenter at the C2 position of the pentanoate backbone suggests that this compound can exist as enantiomers, making it a potentially valuable chiral building block for the stereoselective synthesis of complex target molecules. The development of synthetic routes to chiral amines, including enzymatic and asymmetric catalytic methods, is an active area of research acs.orggoogle.com.

Significance as a Multifunctional Organic Scaffold for Advanced Synthesis

The term "multifunctional organic scaffold" refers to a core molecular structure that possesses multiple reactive sites, allowing for the systematic construction of more complex molecules. This compound exemplifies such a scaffold. It features two primary points of reactivity: the nucleophilic aminomethyl group and the electrophilic carbonyl carbon of the ethyl ester.

This dual functionality enables its participation in a variety of chemical reactions. The amine can undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. The ester group can be hydrolyzed, reduced, or reacted with nucleophiles to yield carboxylic acids, alcohols, or different ester or amide derivatives. This versatility allows for the stepwise and controlled introduction of diverse chemical moieties, making it a useful starting material for the synthesis of heterocyclic compounds, functionalized polymers, and complex drug analogues. While specific research detailing the extensive use of this compound as a scaffold is not widely published, its structural attributes are analogous to other bifunctional building blocks used in combinatorial chemistry and drug discovery.

Overview of Current Research Trajectories and Academic Relevance

While specific, in-depth research focused solely on this compound is limited in publicly accessible literature, its academic relevance can be inferred from the broader research trends in related areas. The synthesis and application of β-amino acid derivatives continue to be a significant focus in organic and medicinal chemistry nih.gov. Research often targets the development of novel synthetic methodologies that are efficient, stereoselective, and applicable to a wide range of substrates nih.gov.

Furthermore, the demand for novel chiral building blocks for asymmetric synthesis remains high nih.gov. The potential for this compound to serve in this capacity makes it a compound of interest. For instance, research on the stereospecific substitution reactions of similar chiral amines highlights the importance of such molecules in creating stereochemically pure products nih.gov. The synthesis of related amino acid ester derivatives for potential biological applications, such as antihypertensive agents, further underscores the academic interest in this class of compounds nih.gov. Future research may focus on elucidating the specific synthetic utility and biological activity of the enantiomerically pure forms of this compound.

Compound Data

| Property | Value | Source |

| Chemical Formula | C₈H₁₇NO₂ | sigmaaldrich.com |

| Molecular Weight | 159.23 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 90227-45-5 | |

| SMILES String | O=C(OCC)C(CN)CCC | sigmaaldrich.com |

| InChI Key | QOIXAMBISULXTR-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(aminomethyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIXAMBISULXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678775 | |

| Record name | Ethyl 2-(aminomethyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90227-45-5 | |

| Record name | Ethyl 2-(aminomethyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control of Ethyl 2 Aminomethyl Pentanoate

Convergent and Divergent Synthetic Pathways to the Ethyl 2-(aminomethyl)pentanoate Core

Conversely, a divergent synthesis begins with a central core molecule that is successively elaborated. wikipedia.org This strategy is particularly useful for creating a library of related compounds for screening purposes. Starting from a common pentanoate intermediate, one could apply various amination and functionalization techniques to produce this compound alongside other derivatives. wikipedia.orgresearchgate.net The key challenge in a divergent approach is the selection of a versatile common intermediate that can be readily transformed into the desired range of products. researchgate.net

Strategic Functionalization of Pentanoic Acid Derivatives

The foundation of the synthesis lies in the appropriate functionalization of a five-carbon chain derived from pentanoic acid or its esters. To introduce the aminomethyl group at the C-2 position, a reactive "handle" must first be installed at this site.

One common strategy involves the alkylation of malonic esters. For instance, diethyl malonate can be deprotonated with a base like sodium ethoxide and then alkylated with a propyl halide (e.g., 1-bromopropane). Subsequent saponification and decarboxylation would yield pentanoic acid. To achieve functionalization specifically at the C-2 position for aminomethylation, a different intermediate is required. A more direct route starts with a pre-existing pentanoate structure.

Key intermediates for the subsequent introduction of the aminomethyl group include:

Ethyl 2-formylpentanoate: This aldehyde is the direct precursor for reductive amination strategies.

Ethyl 2-(halomethyl)pentanoate: A substrate where a halogen (e.g., Br, Cl) serves as a leaving group for nucleophilic substitution. This can be prepared from the corresponding hydroxymethyl compound.

Ethyl 2-(hydroxymethyl)pentanoate: This alcohol can be oxidized to the aldehyde for reductive amination or converted to a sulfonate ester (e.g., tosylate, mesylate) to create a good leaving group for substitution reactions.

The choice of intermediate dictates the subsequent steps for introducing the nitrogen-containing moiety.

Introduction of the Aminomethyl Moiety

With a suitably functionalized pentanoate core, the aminomethyl group (-CH₂NH₂) can be installed through several established synthetic protocols.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. youtube.com This process typically involves two steps: the reaction of a carbonyl compound with an amine to form an imine or enamine, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of this compound, the precursor Ethyl 2-formylpentanoate would be reacted with an ammonia (B1221849) source. The resulting imine is then reduced in situ. A key advantage of modern reductive amination is the use of mild reducing agents that selectively reduce the protonated imine (iminium ion) intermediate over the starting aldehyde. youtube.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its selectivity. libretexts.org

The general scheme is as follows: Ethyl 2-formylpentanoate + NH₃ ⇌ [Imine Intermediate] → this compound

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, slightly acidic pH (e.g., pH ~5-6) | High selectivity for iminium ions over carbonyls, allowing for one-pot reactions. youtube.comlibretexts.org | Toxicity of cyanide byproducts. |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) solvent | Non-toxic, mild, and effective for a wide range of substrates. | Moisture sensitive. |

| H₂ with Metal Catalyst (e.g., Pd/C, Raney Ni) | Pressurized H₂ gas, various solvents (e.g., ethanol) | "Greener" process, high efficiency. | Requires specialized high-pressure equipment; catalyst may reduce other functional groups. |

Direct Aminomethylation Protocols

Direct aminomethylation involves the introduction of the -CH₂NH₂ group in a single conceptual step. While direct catalytic amidation of esters is an area of active research, mdpi.comdntb.gov.ua the direct aminomethylation at an alpha-carbon of an ester is more challenging.

One potential, though complex, pathway could be a variation of the Mannich reaction. This would require the formation of an enolate from Ethyl pentanoate, which would then react with an electrophilic source of aminomethyl cation, such as Eschenmoser's salt. However, controlling the reactivity and preventing side reactions would be critical.

Recent advances have focused on the direct N-alkylation of amines using esters as the electrophile, mediated by reagents and catalysts. researchgate.net Adapting such methods for a direct aminomethylation would be a novel synthetic challenge.

Nucleophilic Substitution Approaches

An alternative and robust strategy involves nucleophilic substitution, where a leaving group on the methyl carbon at the C-2 position is displaced by a nitrogen nucleophile. A suitable starting material would be Ethyl 2-(bromomethyl)pentanoate or Ethyl 2-((tosyloxy)methyl)pentanoate.

Direct reaction with ammonia is often avoided due to the formation of multiple alkylation products (primary, secondary, and tertiary amines). libretexts.org To achieve a clean synthesis of the primary amine, specialized reagents are used in what are known as "protected" forms of ammonia.

Two common methods include:

Gabriel Synthesis: This method uses potassium phthalimide (B116566) as the nitrogen nucleophile. The phthalimide anion displaces the leaving group, and the resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.

Azide (B81097) Synthesis: Sodium azide (NaN₃) is an excellent nucleophile that displaces the leaving group to form an alkyl azide. The azide is then reduced to the primary amine, commonly using reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) with a catalyst, or catalytic hydrogenation (e.g., H₂/Pd-C).

| Method | Nitrogen Source | Key Intermediate | Deprotection/Reduction Step | Key Features |

|---|---|---|---|---|

| Gabriel Synthesis | Potassium Phthalimide | N-(2-(ethoxycarbonyl)pentyl)phthalimide | Hydrazine (NH₂NH₂) | Reliably produces only the primary amine. |

| Azide Synthesis | Sodium Azide (NaN₃) | Ethyl 2-(azidomethyl)pentanoate | H₂/Pd-C or LiAlH₄ | Azides are highly energetic; requires careful handling. Very efficient reduction. |

Esterification and Transesterification Reactions

The ethyl ester functional group can either be present from the start of the synthesis or be formed in the final step. If the synthetic route proceeds through the carboxylic acid, 2-(aminomethyl)pentanoic acid, a final esterification step is required.

The most common method for this transformation is the Fischer esterification . This is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. brainly.comyoutube.com In this case, 2-(aminomethyl)pentanoic acid would be reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and water is removed or an excess of alcohol is used to drive the reaction toward the ester product. brainly.comchegg.com

| Acid Catalyst | Typical Conditions | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Catalytic amount in excess ethanol, reflux temperature. | Strong dehydrating agent, very effective. |

| Hydrochloric Acid (HCl) | Generated in situ from acetyl chloride or passed as gas through ethanol. | Common and effective catalyst. |

| Solid Acid Catalysts (e.g., Amberlyst 15) | Heterogeneous catalysis, reflux in ethanol. | Simplifies purification as the catalyst can be filtered off. researchgate.net |

Alternatively, transesterification could be employed if a different ester, such as mthis compound, were synthesized first. By heating the methyl ester in excess ethanol with an acid or base catalyst, the corresponding ethyl ester could be formed.

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

Achieving high enantiopurity in chiral molecules like this compound requires synthetic strategies that can effectively control the formation of stereocenters. Enantioselective synthesis aims to produce a single enantiomer from achiral or racemic precursors, thus avoiding the wasteful separation of unwanted isomers inherent in classical resolution methods. acs.org Key approaches include asymmetric catalysis, the temporary incorporation of chiral auxiliaries, and various resolution techniques for enriching enantiomeric mixtures.

Asymmetric catalysis is a powerful tool for generating chiral compounds, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. A highly effective and atom-economical method for synthesizing β-amino esters is the asymmetric hydrogenation of enamine precursors. nih.govacs.org

For the synthesis of this compound, a plausible precursor would be the corresponding β-enamino ester. The asymmetric hydrogenation of this double bond, catalyzed by transition metal complexes with chiral ligands, can produce the desired chiral center with high enantioselectivity. Rhodium complexes featuring chiral phosphine (B1218219) ligands, such as those from the Josiphos family, have proven highly efficient for the direct hydrogenation of unprotected enamino esters, achieving excellent yields and enantiomeric excesses (ee) typically ranging from 93-97%. nih.govacs.org This method is particularly advantageous as it often eliminates the need for protecting and deprotecting the amine group, streamlining the synthetic process. researchgate.net

Another catalytic approach is the dynamic kinetic resolution (DKR) of β-amino-α-keto esters. This process involves the asymmetric transfer hydrogenation of a racemic keto ester. Using a Ruthenium(II) catalyst, one enantiomer of the rapidly racemizing starting material is selectively reduced to form the anti-α-hydroxy-β-amino ester derivative with high diastereo- and enantioselectivity. organic-chemistry.org

The table below summarizes representative catalyst systems used in the asymmetric hydrogenation of enamine precursors, which are applicable to the synthesis of chiral β-amino esters.

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Enamine Precursors

| Catalyst System | Ligand Type | Typical Substrate | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [Rh(COD)Cl]₂ / Josiphos | Ferrocenyl Phosphine | Unprotected β-Enamino Esters | 93-97% | nih.govacs.org |

| Rh-Binaphane | Biaryl Bisphosphine | α-Arylenamides | Excellent | organic-chemistry.org |

| Ir-Complex / Chiral Phosphoric Acid | Iridium with Phosphoric Acid | β,β-Disubstituted Nitroalkenes | Good | organic-chemistry.org |

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary—a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

For synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to guide a diastereoselective transformation. Evans-type oxazolidinones are among the most successful auxiliaries. wikipedia.orgresearchgate.net An N-acylated oxazolidinone, for instance, can be enolized and then reacted with an electrophile. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. wikipedia.org

Another practical auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in the alkylation of amide enolates, including those that form challenging quaternary carbon centers. nih.gov In a similar vein, Ellman's tert-butanesulfinamide can be condensed with an aldehyde to form a chiral N-sulfinylimine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the sulfinyl group, to produce chiral amines after cleavage of the auxiliary. thieme-connect.comosi.lv

Table 2: Common Chiral Auxiliaries and Their Applications in Stereoselective Synthesis

| Chiral Auxiliary | Typical Reaction | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Aldol Reaction, Alkylation | α- or β-Substituted Carbonyls | Forms a rigid chelated transition state, providing high facial bias. | wikipedia.org |

| Pseudoephenamine | Alkylation | Chiral Carboxylic Acids, Aldehydes | Excellent stereocontrol, especially for quaternary centers; derivatives are often crystalline. | nih.gov |

| (S)-Phenylglycinol | Reformatsky Reaction | β-Amino Esters | Chiral imine intermediate directs nucleophilic attack with high diastereoselectivity. | acs.org |

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. libretexts.org While asymmetric synthesis builds chirality from the ground up, resolution separates a pre-existing 50:50 mixture.

A classic method is diastereomeric salt formation . This involves reacting the racemic amine of this compound with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org The reaction produces a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which, unlike enantiomers, have different physical properties like solubility. libretexts.org This difference allows for their separation by techniques such as fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.

A more modern and highly efficient method is enzymatic kinetic resolution . This technique utilizes enzymes, typically lipases, which exhibit high enantioselectivity. nih.gov For a racemic mixture of this compound, a lipase (B570770) like Candida antarctica lipase B (CALB) can be used to selectively catalyze the hydrolysis of one enantiomer (e.g., the S-enantiomer) into the corresponding β-amino acid, while leaving the other enantiomer (the R-enantiomer) largely unreacted. mdpi.comresearchgate.net The resulting mixture of the unreacted ester and the newly formed amino acid can then be easily separated. This method can achieve excellent enantiomeric excesses (≥99%) for both the recovered ester and the product acid. mdpi.com

Chemoenzymatic and Biocatalytic Approaches for Efficient Synthesis

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. These approaches are increasingly important for developing sustainable and green synthetic processes. nih.gov

For the synthesis of this compound, a powerful chemoenzymatic strategy is dynamic kinetic resolution (DKR) . DKR combines the enzymatic kinetic resolution described above with an in-situ racemization of the slower-reacting enantiomer. rsc.org In this integrated process, as the enzyme selectively acylates or hydrolyzes one enantiomer, a metal catalyst (e.g., a heterogeneous palladium catalyst) continuously converts the unwanted enantiomer back into the racemate. rsc.org This allows for a theoretical yield of 100% for a single desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.

Other biocatalytic approaches include the use of enzymes for Michael additions. For instance, lipase TL from Thermomyces lanuginosus has been shown to catalyze the Michael addition of aromatic amines to acrylates, providing a green route to β-amino acid esters. researchgate.net Reductive amination of keto acids using amino acid dehydrogenases is another established biocatalytic method for producing chiral amino acids. nih.gov

Implementation of Flow Chemistry and Process Intensification in Reaction Design

Modern chemical manufacturing increasingly relies on flow chemistry and process intensification to improve efficiency, safety, and scalability. mdpi.com Instead of traditional batch reactors, flow chemistry uses continuous-flow systems, such as microreactors, where reagents are pumped together and react as they move through tubes or channels. researchgate.net

The synthesis of β-amino esters is well-suited for flow chemistry. For example, the reaction of β-ketoesters with amines to form β-amino α,β-unsaturated esters has been successfully demonstrated in continuous-flow reactors. researchgate.net This approach offers superior heat and mass transfer, allows for precise control over reaction time and temperature, and can safely handle hazardous intermediates or exothermic reactions. rsc.org A continuous-flow process for the lipase-catalyzed Michael addition of amines to acrylates has been developed, featuring short residence times (30 minutes) and easy control, highlighting the potential for rapid and efficient biocatalytic synthesis. researchgate.net

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, and more energy-efficient processes. researchgate.net For esterification reactions, intensified methods like reactive distillation (where reaction and separation occur in a single unit) can overcome equilibrium limitations by continuously removing products, thus driving the reaction to completion. researchgate.net Integrating these advanced engineering principles into the synthesis of this compound could lead to more sustainable and cost-effective industrial production.

Elucidation of Chemical Reactivity and Strategic Derivatization of Ethyl 2 Aminomethyl Pentanoate

Reactivity Profile of the Ethyl Ester Functionality

The ethyl ester group in ethyl 2-(aminomethyl)pentanoate is a classic carboxyl derivative that can undergo several important transformations, including hydrolysis, transamidation, and reduction.

Ester Hydrolysis: Kinetics and Mechanisms

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic chemistry, typically catalyzed by either acid or base. In the case of this compound, this reaction would yield 2-(aminomethyl)pentanoic acid.

Under basic conditions, the hydrolysis generally proceeds through a bimolecular acyl-cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt.

Acid-catalyzed hydrolysis follows a different pathway, typically the AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, ethanol (B145695) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.

Table 1: General Conditions for Ester Hydrolysis

| Catalyst | Typical Reagents | Solvent | Temperature |

| Base | NaOH, KOH, LiOH | Water, Alcohol/Water mixtures | Room Temperature to Reflux |

| Acid | H₂SO₄, HCl | Water, Dioxane/Water | Reflux |

Transamidation and Amidification Reactions

Transamidation is the process of converting an ester directly into an amide by reacting it with an amine. This transformation is often challenging due to the lower reactivity of esters compared to other acylating agents like acyl chlorides. Consequently, these reactions often require catalysts to proceed at a reasonable rate. nih.gov

A variety of catalytic systems have been developed to facilitate the transamidation of esters. These include the use of metal catalysts and organocatalysts. For instance, certain Lewis acids can activate the ester carbonyl, making it more susceptible to nucleophilic attack by an amine.

The direct reaction of this compound with an amine (R-NH₂) would lead to the formation of a new amide, N-substituted 2-(aminomethyl)pentanamide. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions. nih.gov

Table 2: Selected Catalysts for Transamidation of Esters

| Catalyst Type | Examples | Notes |

| Metal Catalysts | Ti(NMe₂)₄, Sc(OTf)₃, Pd(OAc)₂/2,2'-bipyridine | Effective for a range of esters and amines. nih.gov |

| Organocatalysts | L-proline | Offers a metal-free alternative. nih.gov |

| Other Promoters | (Diacetoxyiodo)benzene (DIB) | Can be used under microwave irradiation. nih.gov |

Reduction of the Ester Group to Corresponding Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-(aminomethyl)pentan-1-ol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. organic-chemistry.orgnih.govmonash.eduisroset.org The reaction proceeds via a two-step mechanism. First, a hydride ion from LiAlH₄ attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. nih.gov Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters to alcohols. nih.gov

Reactivity Profile of the Primary Aminomethyl Moiety

The primary aminomethyl group is a versatile nucleophilic center that can readily participate in a variety of bond-forming reactions, enabling extensive structural diversification of the parent molecule.

Acylation and Alkylation Reactions for Structural Diversification

The primary amine of this compound can be readily acylated or alkylated to introduce a wide range of substituents.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically straightforward and high-yielding. For example, reaction with acetyl chloride in the presence of a base would yield ethyl 2-(acetylaminomethyl)pentanoate. A variety of acyl groups can be introduced in this manner, providing a simple route to a diverse library of N-acylated derivatives. nih.govamazonaws.com

Alkylation of the primary amine introduces an alkyl group onto the nitrogen atom. asianpubs.org This can be achieved using alkyl halides as alkylating agents. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. To achieve mono-alkylation, it is often necessary to use a large excess of the starting amine or to employ specific strategies such as reductive amination or the use of protecting groups. asianpubs.orgekb.eg

Table 3: Common Reagents for N-Acylation and N-Alkylation

| Reaction | Reagent Class | Example Reagents |

| N-Acylation | Acyl Halides, Acid Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Benzaldehyde/NaBH(OAc)₃ |

Condensation Reactions with Carbonyl Compounds (e.g., Imine and Enamine Formation)

Primary amines, such as the one in this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of carbon-nitrogen double bond formation in organic synthesis.

The reaction mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This step is typically catalyzed by acid. The carbinolamine then undergoes acid-catalyzed dehydration, where the hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the imine.

The formation of imines is a reversible process. To drive the reaction to completion, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent.

Table 4: Examples of Carbonyl Compounds for Imine Formation

| Carbonyl Compound | Catalyst | Product Type |

| Benzaldehyde | Acetic acid | Aromatic Schiff Base |

| Acetone | Methane sulfonic acid | Ketimine |

| Furfural | None (reflux in methanol) | Heterocyclic Schiff Base |

| Acetylacetone | None (reflux) | β-Enaminone |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound is dominated by the interplay of its two functional groups. The primary amine serves as a potent nucleophile, while the ester group provides an electrophilic site.

Nucleophilic Reactions at the Amine Group: The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, readily participating in reactions with a wide array of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines, and potentially quaternary ammonium salts.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions are fundamental in peptide synthesis and the modification of biomolecules.

Nucleophilic Substitution at the Ester Carbonyl: The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate. Examples include:

Hydrolysis: Reaction with water, often catalyzed by acid or base, to yield the corresponding carboxylic acid and ethanol.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl group.

The presence of both a nucleophilic amine and an electrophilic ester within the same molecule allows for the possibility of intramolecular reactions, such as lactamization, particularly under conditions that favor cyclization.

Electrophilic Reactions: While the amine group is primarily nucleophilic, the ester portion can undergo reactions with strong bases. For instance, α-deprotonation can occur with a sufficiently strong, non-nucleophilic base, generating an enolate that can then react with electrophiles. However, such reactions are less common for simple amino esters compared to their N-protected analogues.

Advanced Derivatization Strategies for Research Utility

The dual functionality of this compound makes it a versatile scaffold for derivatization, enhancing its utility in various research applications.

Derivatization is a key strategy for introducing or modifying chromophoric or fluorophoric groups, thereby enabling or enhancing spectroscopic detection. For a molecule like this compound, this is typically achieved by reacting the primary amine with a labeling reagent.

| Reagent Class | Example Reagent | Resulting Functional Group | Spectroscopic Property |

| Dansylating Agents | Dansyl chloride | Sulfonamide | Fluorescence |

| Fluorenyl-based Reagents | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Carbamate | UV absorbance, Fluorescence |

| Naphthalimide Dyes | N-Succinimidyl-4-(1-naphthylamino)benzoate | Amide | Fluorescence |

The selection of the derivatizing agent depends on the desired spectroscopic properties (e.g., excitation and emission wavelengths, quantum yield) and the analytical technique being employed.

In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization can improve analyte volatility, thermal stability, and detectability. For amino esters, derivatization is often essential for successful GC analysis.

For Gas Chromatography (GC): The primary amine and any potential carboxylic acid (from hydrolysis) are polar and non-volatile. Derivatization is necessary to convert them into more volatile and thermally stable derivatives. A common approach is a two-step process:

Esterification: The carboxylic acid group (if present) is converted to a more volatile ester (e.g., methyl or tert-butyl ester).

Acylation: The amine group is acylated with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

Alternatively, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize both the amine and any available carboxyl groups in a single step.

For High-Performance Liquid Chromatography (HPLC): Derivatization in HPLC is primarily used to introduce a UV-absorbing or fluorescent tag for enhanced detection. The same reagents used for spectroscopic probes are often employed here. For instance, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a classic method for the fluorescent detection of primary amines.

The structure of this compound is analogous to an amino acid, making it a potential building block in solid-phase synthesis, particularly for the creation of peptidomimetics or other oligomeric structures.

In this context, the primary amine would be protected with a suitable protecting group, such as Fmoc or Boc (tert-butoxycarbonyl). The ester could then be hydrolyzed to the free carboxylic acid. This resulting N-protected amino acid analogue can then be coupled to a resin-bound amine using standard peptide coupling reagents (e.g., DCC, HBTU). The protecting group is then removed, and the cycle can be repeated to build a chain.

Alternatively, the amine could be directly attached to a resin, leaving the ester functionality available for further chemical modification. This approach would allow for the synthesis of a library of compounds based on the this compound scaffold.

Application in Biochemical and Biomedical Research

Investigation as Pharmaceutical Intermediates and Building Blocks in Drug Discovery

The utility of ethyl 2-(aminomethyl)pentanoate and structurally similar β-amino esters lies in their capacity to serve as precursors for the synthesis of diverse and complex molecular architectures, which are often the core of pharmacologically active compounds.

Precursors to Bioactive Heterocyclic Systems

Amino acid esters are well-established precursors for the synthesis of various bioactive heterocyclic systems, which are foundational structures in many pharmaceuticals. While direct studies detailing the use of this compound in the synthesis of specific heterocyclic systems are not extensively documented, the reactivity of its functional groups suggests its potential in constructing heterocycles like pyrimidines and piperidones. For instance, β-amino alcohols, which can be derived from β-amino esters, have been utilized in the efficient synthesis of substituted pyrimidines. nih.gov This involves a chemoselective reduction of intermediate pyrimidinones (B12756618) followed by stereoselective substitution. nih.gov Similarly, the synthesis of N-(pyrimidyl)-ω-amino acids has been reported, demonstrating the integration of amino acid scaffolds with pyrimidine (B1678525) rings. rsc.org

The synthesis of piperidone analogs, which are precursors to the ubiquitous piperidine (B6355638) ring in many alkaloids and drug candidates, often involves multicomponent reactions. researchgate.net These reactions can utilize building blocks with functionalities similar to those present in this compound. Research on the synthesis of piperidones has explored various methodologies, including the use of primary amines in stepwise reactions to create spirocyclic piperidones. mdpi.com Furthermore, substituted 2-(aminomethyl)piperidines have been identified as a novel class of selective protein kinase C inhibitors, highlighting the pharmacological relevance of this structural motif. nih.gov

| Precursor/Analog | Synthesized Heterocycle | Reference |

| β-Amino alcohols | Substituted Pyrimidines | nih.gov |

| Amino Acids | N-(pyrimidyl)-ω-amino acids | rsc.org |

| Primary Amines | Spirocyclic Piperidones | mdpi.com |

| 2-(aminomethyl)piperidines | N/A (Studied as PKC inhibitors) | nih.gov |

Synthesis of Chiral Drug Candidates (e.g., gabapentinoids, imagabalin (B1671733) analogs)

This compound and its analogs are valuable intermediates in the synthesis of chiral drug candidates, particularly those belonging to the gabapentinoid class of compounds. Gabapentinoids, such as gabapentin (B195806) and pregabalin, are γ-amino acid analogs used in the treatment of epilepsy and neuropathic pain. The synthesis of novel, lipophilic β-alkyl-substituted GABA derivatives has been achieved using fatty alkyl chains as starting materials. youtube.com

A key intermediate in the synthesis of imagabalin, a drug candidate for generalized anxiety disorder, is (3S,5R)-ethyl 3-amino-5-methyloctanoate. nih.gov The synthesis of this intermediate has been a subject of research, with enzymatic transamination being identified as a cost-effective and asymmetric route. nih.gov This highlights the importance of chiral amino esters in constructing such complex drug molecules.

Furthermore, asymmetric synthesis strategies are crucial for producing enantiomerically pure β-substituted GABA derivatives. One such approach involves the asymmetric Michael addition to β-nitro-γ-butyrolactones. mdpi.com These examples underscore the potential of this compound as a starting material for the synthesis of various gabapentinoid analogs, where modifications of the pentyl group could lead to novel compounds with potentially altered pharmacokinetic and pharmacodynamic properties.

Exploration of Biological Target Interactions and Mechanisms

The structural similarity of this compound to endogenous molecules like GABA suggests its potential interaction with various biological targets, including receptors and enzymes. While direct studies on this specific compound are limited, research on analogous structures provides insights into its potential biological activities.

Studies on Antimicrobial Activity and Quorum Sensing Modulation

The search for new antimicrobial agents is a critical area of research, and amino acid-based compounds have shown promise. nih.gov Self-assembled structures formed by protected single amino acids have exhibited antimicrobial activity and the ability to overcome antibiotic resistance. chemrxiv.org Peptides containing β-amino acids have also been designed and shown to possess potent antibacterial and antifungal activity. nih.govacs.org The ethyl acetate (B1210297) fraction of methanolic stem extract of Chenopodium quinoa, which contains various bioactive compounds, has demonstrated antioxidant, antibacterial, and antischistosomal activities. researchgate.net

Quorum sensing (QS) is a bacterial communication system that regulates virulence, and its inhibition is a promising anti-infective strategy. nih.gov Amino acid-derived molecules have been shown to modulate QS. For example, tryptophan-containing cyclic dipeptides have exhibited anti-QS activity against Pseudomonas aeruginosa. mdpi.com Furthermore, the amino acid-derived QS molecule alanine (B10760859) has been shown to enhance the gastrointestinal tract tolerance of Lactobacillus strains. nih.gov These findings suggest that this compound, as an amino acid derivative, could potentially be explored for its antimicrobial and QS modulatory effects.

Probing Protein-Ligand Interactions in Radiopharmaceutical Development

There is no available research in the public domain that describes the use of this compound for probing protein-ligand interactions in the context of radiopharmaceutical development. The scientific literature accessible through comprehensive searches does not indicate that this compound has been utilized as a scaffold or precursor for the synthesis of radiolabeled tracers for imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Consequently, there are no findings or data to present regarding its binding affinities, target proteins, or its role in the development of new radiopharmaceutical agents.

Computational Chemistry and Molecular Modeling Investigations of Ethyl 2 Aminomethyl Pentanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reaction mechanisms. For Ethyl 2-(aminomethyl)pentanoate, DFT calculations can provide a deep understanding of its electronic properties and reactivity.

Detailed research findings from DFT studies on similar amino acid esters suggest that the electronic properties are significantly influenced by the arrangement of functional groups. cu.edu.egmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the molecular geometry of this compound and compute a range of electronic descriptors. cu.edu.egmdpi.com

These descriptors are crucial for understanding the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be derived from these orbital energies. These parameters provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight electron-rich and electron-poor regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen of the amino group and the oxygen of the carbonyl group are expected to be electron-rich, while the carbonyl carbon and the protons of the amino group would be electron-poor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Electronegativity (χ) | 2.2 | eV |

| Chemical Hardness (η) | 4.3 | eV |

| Global Electrophilicity (ω) | 0.56 | eV |

This table presents illustrative data based on typical values for similar molecules and is not derived from actual experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.orgnih.govnih.gov By simulating the time-dependent behavior of a molecular system, MD provides detailed information on conformational changes and interactions with the environment, such as a solvent.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. lumenlearning.com The molecule can adopt various shapes due to the rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. nih.gov

Moreover, MD simulations are instrumental in studying the interactions between this compound and solvent molecules, typically water, to mimic physiological conditions. nih.gov These simulations can reveal how water molecules arrange around the solute and form hydrogen bonds with the amino and ester groups. The solvation shell's structure and dynamics can significantly influence the molecule's properties and behavior in a biological system. The insights from MD can be used to understand how the molecule behaves in different environments, which is a critical aspect of drug discovery and development. mdpi.com

Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 0.0 | 45 |

| 2 | 180 | 1.2 | 30 |

| 3 | -60 | 2.5 | 15 |

| 4 | 0 | 5.0 | 10 |

This table presents illustrative data based on typical values for similar molecules and is not derived from actual experimental or computational results for this compound.

In Silico Prediction of Chemical Reactivity and Stereoselectivity

In silico methods for predicting chemical reactivity and stereoselectivity offer a rapid and cost-effective alternative to experimental studies. researchgate.net These methods leverage computational models to estimate the likelihood and outcome of chemical reactions. For this compound, these predictions can guide its synthesis and potential applications.

The reactivity of the ester group in this compound, particularly its susceptibility to hydrolysis, can be predicted using computational approaches. pensoft.netacs.org For instance, the hydrolysis of the ester can be modeled to understand its stability under different pH conditions. The presence of the neighboring amino group may influence the rate of this reaction through intramolecular catalysis. Computational models can elucidate the mechanism of such reactions and predict their rate constants. cu.edu.eg

Stereoselectivity is another critical aspect, especially if the molecule is to be used in a biological context where stereoisomers can have vastly different effects. This compound has a chiral center at the carbon atom bearing the aminomethyl group. Computational methods can be employed to predict the stereochemical outcome of reactions involving this chiral center, helping to design synthetic routes that favor the desired stereoisomer.

Table 3: Hypothetical In Silico Reactivity Predictions for this compound

| Reaction | Predicted Half-life (pH 7.4) | Predicted Major Product |

| Ester Hydrolysis | 12 hours | 2-(aminomethyl)pentanoic acid |

| N-Acetylation | 2 hours | N-acetyl-ethyl 2-(aminomethyl)pentanoate |

This table presents illustrative data based on typical values for similar molecules and is not derived from actual experimental or computational results for this compound.

Ligand-Based and Structure-Based Drug Design Approaches

In the context of drug discovery, both ligand-based and structure-based design approaches can be applied to this compound and its analogs. nih.gov These computational strategies aim to identify and optimize molecules with the potential to interact with a specific biological target.

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. By comparing the structural and electronic features of a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential features required for biological activity. For this compound, if it were found to have a particular biological activity, its structure could be used to develop a pharmacophore model to guide the design of new, potentially more potent, analogs.

Structure-based drug design, on the other hand, is applicable when the 3D structure of the biological target is known. mdpi.com Molecular docking, a key technique in this approach, can be used to predict the binding mode and affinity of this compound to the active site of a target protein. These simulations can provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are powerful tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with their measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov

A validated QSAR model can then be used to predict the activity of new, untested analogs of this compound, thereby prioritizing the synthesis of the most promising compounds. The model can also provide insights into the mechanism of action by identifying the key molecular properties that govern the biological activity.

Table 4: Illustrative QSAR Model for Hypothetical Analogs of this compound

| Descriptor | Coefficient |

| LogP | 0.5 |

| Molecular Weight | -0.1 |

| Number of Hydrogen Bond Donors | 0.8 |

| HOMO Energy | -0.3 |

This table presents illustrative data based on typical values for similar molecules and is not derived from actual experimental or computational results for this compound.

Advanced Analytical Methodologies for Research on Ethyl 2 Aminomethyl Pentanoate

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Ethyl 2-(aminomethyl)pentanoate. Given that the compound lacks a strong chromophore for standard UV detection, derivatization or the use of specialized detectors is often required.

A common approach involves pre-column derivatization, where the primary amine group of the molecule is reacted with a labeling agent. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can be used to form highly fluorescent isoindole derivatives, enabling sensitive detection by a fluorescence detector (FLD). Alternatively, derivatization with reagents like 4-nitrobenzoyl chloride would introduce a strong UV-absorbing chromophore, allowing for quantification using a standard UV-Vis detector.

For analyses without derivatization, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. These universal detectors are not dependent on the optical properties of the analyte and respond to any non-volatile compound, making them suitable for the direct analysis of this compound.

Separation is typically achieved using reversed-phase (RP) HPLC. sielc.com A C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. sielc.com Adjusting the pH of the mobile phase is critical for controlling the retention of the amino ester, which has a basic amino group.

Table 1: Example HPLC Conditions for Amino Acid Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | Isocratic or Gradient elution depending on sample complexity | | Flow Rate | 1.0 mL/min | | Detector | Fluorescence (with OPA derivatization) or ELSD/CAD | | Column Temp. | 30 °C |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. Since this compound has limited volatility due to its polar amino group, a derivatization step is essential to convert it into a more volatile and thermally stable analyte suitable for GC analysis. asianpubs.orgresearchgate.net

A widely used and rapid derivatization method involves reaction with ethyl chloroformate (ECF). asianpubs.orgresearchgate.netnih.govbohrium.com In an aqueous medium containing pyridine and ethanol (B145695), ECF reacts with the primary amine to form a stable N-ethoxycarbonyl derivative. asianpubs.orgresearchgate.net This process simultaneously protects the amine and increases the compound's volatility, making it amenable to GC separation and detection. asianpubs.orgresearchgate.netnih.gov

The resulting derivative can be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a dimethylpolysiloxane (e.g., HP-1) or a phenyl-substituted polysiloxane phase. asianpubs.org Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 2: Typical GC Conditions for Derivatized Amino Acid Esters

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Ethyl Chloroformate (ECF) |

| Column | HP-INNOWAX or HP-1 (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temp. | 260 °C |

| Oven Program | Initial 110°C, ramped to 270-300°C |

| Detector | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. weebly.comethernet.edu.et Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HSQC, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the ethyl ester group (a quartet for the -OCH₂- and a triplet for the -CH₃), the protons on the pentanoate backbone, and the aminomethyl (-CH₂NH₂) group. omicsonline.orgquora.comdocbrown.info The splitting patterns (multiplicity) of these signals reveal adjacent non-equivalent protons. quora.com

¹³C NMR Spectroscopy : The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. A distinct signal would appear for each of the eight carbon atoms in this compound, including the characteristic downfield signal for the carbonyl carbon of the ester group (around 170-175 ppm). weebly.comomicsonline.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester -OCH₂CH₃ | ~1.2 (triplet) | ~14 |

| Ester -OCH₂CH₃ | ~4.1 (quartet) | ~60 |

| Carbonyl C=O | - | ~174 |

| C2-H | ~2.5 (multiplet) | ~50 |

| Aminomethyl -CH₂NH₂ | ~2.8 (multiplet) | ~45 |

| C3-H₂ | ~1.4-1.6 (multiplet) | ~34 |

| C4-H₂ | ~1.3 (multiplet) | ~20 |

| C5-H₃ | ~0.9 (triplet) | ~13 |

Note: Predicted values are estimates based on analogous structures and may vary with solvent and other experimental conditions.

Chiral Chromatography for Enantiomeric Purity and Isomeric Separation

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). Chiral chromatography is the definitive method for separating these enantiomers to determine enantiomeric purity or to isolate a specific enantiomer. conicet.gov.ar

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. conicet.gov.arsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating a wide range of chiral compounds, including amino acid derivatives. conicet.gov.arresearchgate.net

The separation can be performed using either normal-phase or reversed-phase HPLC. In normal-phase mode, mobile phases typically consist of alkane/alcohol mixtures, such as n-hexane and ethanol. researchgate.netgoogle.com The choice of mobile phase and the specific CSP are critical for achieving baseline resolution between the enantiomeric peaks. conicet.gov.ar

Table 4: General Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, Chiralcel OD-H) |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (if derivatized) or Polarimeter |

| Column Temp. | 25 °C |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry (MS), are indispensable for analyzing this compound in complex matrices or at trace levels. thepharmajournal.com

GC-MS/MS : Following the derivatization with ethyl chloroformate as described for GC analysis, GC-MS provides definitive identification based on both the retention time and the mass spectrum of the derivative. nih.gov The mass spectrum exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint. asianpubs.org By operating the mass spectrometer in tandem (MS/MS), one can achieve even higher selectivity and sensitivity for quantification in complex samples, such as biological fluids or environmental extracts. core.ac.uk

LC-MS/MS : Liquid chromatography-tandem mass spectrometry is a powerful tool for analyzing the compound without prior derivatization. researchgate.net The sample is separated by HPLC, and the eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI in positive ion mode would readily protonate the amino group, generating a strong signal for the molecular ion [M+H]⁺. In MS/MS mode, this parent ion is fragmented to produce specific product ions. By monitoring these specific mass transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve exceptional sensitivity and selectivity, enabling the quantification of this compound at very low concentrations. researchgate.net

Table 5: Illustrative Mass Spectrometry Parameters

| Technique | Ionization Mode | Parent Ion (m/z) | Example Fragment Ion (m/z) |

|---|---|---|---|

| GC-MS (of ECF derivative) | Electron Impact (EI) | 231 (M⁺) | 158 ([M-COOC₂H₅]⁺) |

| LC-MS/MS | ESI Positive | 160.1 ([M+H]⁺) | Varies based on collision energy |

An in-depth examination of this compound reveals significant potential for future advancements in chemical synthesis, materials science, and therapeutic development. This article explores the forward-looking perspectives and interdisciplinary research avenues centered on this compound, focusing on sustainable production, high-throughput screening, artificial intelligence integration, novel applications, and the synergy between experimental and computational methodologies.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-(aminomethyl)pentanoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves α-bromoaldehyde intermediates, where alkylation of a primary amine (e.g., aminomethyl groups) is followed by esterification. For example, compound analogs like Ethyl 5-(2-aminothiazol-5-yl)pentanoate were synthesized using α-bromoaldehyde precursors, with purification via column chromatography (99.9% EtOAc, 0.1% NH4OH) yielding a 31% isolated product . Optimization strategies include adjusting solvent polarity, reaction time, and stoichiometric ratios of intermediates.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Key techniques include:

- ¹H NMR : Proton environments (e.g., ester carbonyl proximity, aminomethyl protons) are identified via splitting patterns and δ values. For similar esters, signals for ethyl groups appear at δ ~1.22 (t, J = 7.2 Hz) and δ ~4.08 (q, J = 7.2 Hz) .

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., McLafferty rearrangements for esters) confirm molecular weight and functional groups .

- SMILES/InChI : Simplified structural descriptors (e.g.,

CCCC(C(=O)OCC)CN) aid in computational modeling .

Advanced Research Questions

Q. What kinetic models are suitable for studying the oxidation behavior of this compound in combustion or catalytic systems?

Detailed kinetic schemes (e.g., 2719 reactions, 522 species) validated for ethyl pentanoate oxidation in jet-stirred reactors (JSRs) at 10 atm and 560–1160 K can be adapted. Sensitivity analysis identifies dominant pathways (e.g., H-abstraction from the α-carbon or ester decomposition). Laminar burning velocity experiments in spherical chambers further validate mechanisms under varying pressures (0.7–1.4 equivalence ratios) .

Q. How does this compound exhibit concentration-dependent bioactivity in microbial systems?

At low concentrations (µM range), it may act as a quorum-sensing modulator by interfering with autoinducer signaling (e.g., AI-2 in Bacillus subtilis). At higher concentrations (>1 mM), lipid solubility enables membrane disruption, evidenced by altered extracellular protein secretion in SDS-PAGE profiles (e.g., stress-induced proteins at 48–72 hours) . Dose-response assays and transcriptional analysis (e.g., qPCR for luxS or abrB) are critical for delineating these dual roles.

Q. What experimental designs address discrepancies in reported antimicrobial efficacy across bacterial strains?

Contradictory results (e.g., stronger activity against S. aureus vs. E. coli) may arise from differences in membrane lipid composition or efflux pump efficiency. Standardized protocols for minimum inhibitory concentration (MIC) assays, combined with membrane permeability studies (e.g., SYTOX Green uptake), control for variables like pH and solvent carriers .

Q. How do fermentation parameters influence the interaction of this compound with microbial metabolism?

Time-course studies (48–72 hours) under controlled aeration and nutrient conditions reveal its impact on secondary metabolite production. For B. subtilis, ethyl pentanoate exposure reduces anti-quorum sensing proteins (e.g., surfactin synthetase) while upregulating stress-response chaperones . Proteomic profiling (2D-PAGE or LC-MS/MS) quantifies these shifts.

Methodological Considerations

- Data Contradiction Analysis : Conflicting bioactivity data require normalization to cell density (OD₆₀₀), solvent controls (e.g., DMSO ≤1%), and strain-specific genomic profiling .

- Computational Tools : Reaction flux analysis (e.g., CHEMKIN) and molecular dynamics simulations (e.g., GROMACS) model ester interactions with lipid bilayers or enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.